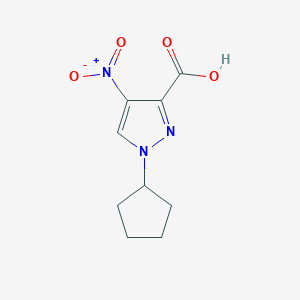

1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid

説明

特性

IUPAC Name |

1-cyclopentyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)8-7(12(15)16)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHNUPOJWDAXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents under acidic or basic conditions . The nitro group can be introduced via nitration reactions, while the cyclopentyl group can be added through alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are non-toxic and thermally stable, such as Amberlyst-70, may be employed to enhance the efficiency of the reactions .

化学反応の分析

Types of Reactions

1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized pyrazole derivatives .

科学的研究の応用

Anti-inflammatory Activity

Preliminary studies indicate that 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid may exhibit anti-inflammatory properties. Research suggests that it could modulate pathways involved in pain and inflammation, although comprehensive pharmacological data is still required to fully elucidate its effects .

Anticancer Potential

The pyrazole scaffold has been associated with anticancer activity. Several studies have reported that pyrazole derivatives can inhibit tumor cell proliferation across various cancer cell lines . Although direct studies on 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid are lacking, its structural analogs have shown promise in this area, indicating potential for future research.

Agrochemical Applications

In addition to its pharmaceutical potential, 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid may find applications in agrochemicals. Compounds with similar structures have been developed as herbicides and fungicides due to their ability to inhibit specific biological pathways in plants . The exploration of this compound in agricultural contexts could lead to the development of effective crop protection agents.

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study on Pyrazole Derivatives | Identified significant antibacterial activity against Gram-positive and Gram-negative bacteria. | Suggests potential use of similar compounds in treating infections. |

| Anticancer Activity Research | Demonstrated cytotoxic effects in various cancer cell lines with IC50 values ranging from 0.58 µM to 5.94 µM. | Indicates possible anticancer applications for structurally related compounds. |

| Antifungal Activity Evaluation | Several pyrazole derivatives showed MIC values indicating effective antifungal properties against pathogenic fungi. | Supports the exploration of 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid as a fungicide candidate. |

作用機序

The mechanism of action of 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Molecular Structure and Substituent Analysis

The table below compares key structural features of 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid with analogous compounds:

Key Observations:

- Substituent Effects: The cyclopentyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or allyl.

- Electronic Properties: The nitro group (strong electron-withdrawing) at the 4-position contrasts with amino groups (electron-donating) in other derivatives, affecting the carboxylic acid's acidity and reactivity .

- Positional Isomerism: The placement of the carboxylic acid group (3-position in the target vs.

Physicochemical and Reactivity Comparisons

Solubility and Stability

- 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid : High lipophilicity due to the cyclopentyl group may reduce aqueous solubility. The nitro group could confer stability against oxidation but may render the compound sensitive to reduction reactions.

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid : The propyl group enhances flexibility but reduces steric bulk compared to cyclopentyl. This may improve solubility in organic solvents .

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: The amino group increases polarity, improving aqueous solubility. The allyl substituent may participate in conjugation, affecting reactivity .

生物活性

1-Cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopentyl group and a nitro group, which contribute to its unique reactivity and biological profile. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group is capable of forming hydrogen bonds with target molecules. These interactions can modulate the activity of proteins involved in various biological pathways, potentially influencing processes such as inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial properties. A study showed that certain pyrazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1-Cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid | S. aureus | 25.1 |

| Pyrazole derivative A | E. coli | 15.0 |

| Pyrazole derivative B | Pseudomonas aeruginosa | 10.0 |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazoles exhibited up to 93% inhibition of IL-6 at specific concentrations .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1-Cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid | 76 | 85 |

| Pyrazole derivative C | 70 | 80 |

| Pyrazole derivative D | 75 | 78 |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and inflammatory conditions:

- Antibacterial Study : A series of novel pyrazoles were synthesized and tested against various bacterial strains, showing significant activity compared to standard antibiotics like ceftriaxone .

- Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in rat models when compared to ibuprofen, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for 1-cyclopentyl-4-nitro-1H-pyrazole-3-carboxylic acid, and how are intermediates validated?

Methodological Answer: Synthesis typically involves cyclocondensation of cyclopentyl hydrazines with β-keto esters or cyanoacrylates, followed by nitration at the 4-position of the pyrazole ring. For example, analogous routes for pyrazole derivatives (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) use condensation of sulfonyl hydrazides with cyanoacrylates under basic conditions . Intermediates are validated via:

Q. How is the compound’s stability assessed under varying storage and reaction conditions?

Methodological Answer: Stability studies should include:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., decomposition products like CO/CO₂ noted in ).

- pH-dependent solubility tests in aqueous/organic solvents to identify conditions favoring hydrolysis or nitro-group reduction .

- Light sensitivity assays (UV-Vis spectroscopy) to detect photodegradation, as nitro groups are often photoreactive.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in the compound’s reactivity across different synthetic routes?

Methodological Answer: Discrepancies in yield or byproduct formation may arise from:

- Steric effects of the cyclopentyl group , which can hinder nitration efficiency compared to smaller substituents (e.g., methyl in ).

- Competing ring-opening reactions under strongly acidic conditions during nitration, as observed in pyrazole-3-carboxylic acid derivatives .

- Catalyst selectivity : Transition-metal catalysts (e.g., Pd/C) may reduce nitro groups prematurely if reaction conditions are not tightly controlled.

Resolution involves optimizing reaction parameters (temperature, solvent polarity) and using HPLC-MS to track intermediate stability .

Q. How can computational modeling predict the compound’s pharmacological activity and target interactions?

Methodological Answer:

- Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes like COX-2 or kinases, leveraging structural analogs (e.g., pyrazole-based inhibitors in ).

- QSAR models correlate substituent electronic effects (e.g., nitro group electron-withdrawing properties) with bioactivity, validated against experimental IC₅₀ data .

- MD simulations assess stability of the cyclopentyl group in hydrophobic binding pockets, critical for optimizing pharmacokinetic properties .

Q. What analytical strategies resolve spectral overlaps in characterizing the nitro and carboxylic acid moieties?

Methodological Answer:

- 2D NMR (COSY, HSQC) distinguishes overlapping proton signals near the nitro group and cyclopentyl ring .

- IR spectroscopy with deuterated solvents identifies characteristic stretches:

- Nitro (N-O) at ~1520 cm⁻¹.

- Carboxylic acid (O-H) at 2500–3000 cm⁻¹ (broad).

- XPS (X-ray photoelectron spectroscopy) quantifies nitrogen oxidation states to confirm nitro vs. amine groups .

Contradictions and Resolutions

- Nitration Efficiency : Lower yields in sterically hindered derivatives (e.g., cyclopentyl vs. methyl in ) are resolved using microwave-assisted synthesis to enhance reaction kinetics .

- Bioactivity Variability : Differences in cell-based vs. enzymatic assays may stem from poor membrane permeability of the carboxylic acid group. Prodrug strategies (e.g., esterification) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。